molecular formula C6H11N3O B13617963 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol

2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B13617963
M. Wt: 141.17 g/mol
InChI Key: TVQGSKUHIRTCDJ-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield . The reaction typically involves the use of an alkyne and an azide in the presence of a copper catalyst, resulting in the formation of the triazole ring.

Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow processes to enhance efficiency and scalability . These methods are designed to be environmentally benign and highly selective, ensuring the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The triazole ring is particularly reactive, allowing for the formation of a wide range of derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under basic conditions .

Major Products: The major products formed from these reactions include various substituted triazoles and pyrazoles, which have significant pharmacological and industrial applications .

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological targets . This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(1-ethyltriazol-4-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-2-9-5-6(3-4-10)7-8-9/h5,10H,2-4H2,1H3

InChI Key

TVQGSKUHIRTCDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)CCO

Origin of Product

United States

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